Precision Synthesis of 1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine
Precision Synthesis of 1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine
Executive Summary & Target Analysis
Target Molecule: 1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine Chemical Class: 1,2-Diarylethylamine / Thiophene-based Bioisostere Primary Application: Medicinal Chemistry (NMDA receptor modulation, monoamine reuptake inhibition scaffolds).
This guide details a high-fidelity synthetic route for 1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine . Unlike simple phenethylamines, the incorporation of the 3-methylthiophene moiety introduces a critical regiochemical challenge: distinguishing between the 2- and 5-positions on the thiophene ring.
Standard electrophilic aromatic substitution (EAS) on 3-methylthiophene typically favors the 5-position due to steric hindrance at the 2-position. Consequently, a direct Friedel-Crafts acylation strategy is prone to producing the unwanted 5-isomer or difficult-to-separate mixtures. To ensure Scientific Integrity and Regiochemical Purity , this protocol utilizes a Lithium-Halogen Exchange strategy starting from 2-bromo-3-methylthiophene, coupled with Weinreb Amide chemistry to construct the core skeleton with absolute position control.
Retrosynthetic Logic & Strategy
The synthesis is designed around the construction of the intermediate ketone, 1-(3-methylthiophen-2-yl)-2-phenylethan-1-one , followed by a reductive amination.
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Disconnection A (C-N Bond): Reductive amination of the ketone allows for the introduction of the primary amine under mild conditions, preserving the thiophene ring.
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Disconnection B (C-C Bond): The bond between the thiophene ring and the carbonyl carbon is formed via nucleophilic attack.
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Nucleophile: 3-Methylthiophen-2-yl-lithium (generated from 2-bromo-3-methylthiophene).
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Electrophile:N-Methoxy-N-methyl-2-phenylacetamide (Weinreb amide of phenylacetic acid).
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Why Weinreb Amide? Direct reaction of organolithiums with acid chlorides or esters often leads to over-addition (forming tertiary alcohols). The Weinreb amide forms a stable tetrahedral intermediate, releasing the ketone only upon acidic workup, guaranteeing mono-addition.
Strategic Workflow Diagram
Figure 1: Retrosynthetic breakdown ensuring regiocontrol via organolithium chemistry.
Experimental Protocols
Phase 1: Precursor Synthesis
Objective: Prepare the electrophilic Weinreb amide and the nucleophilic thiophene species.
Step A: Synthesis of N-Methoxy-N-methyl-2-phenylacetamide
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Reagents: Phenylacetic acid (10.0 g, 73.4 mmol), CDI (1.1 equiv) or EDCI/HOBt, N,O-Dimethylhydroxylamine HCl (1.1 equiv), Triethylamine (TEA).
Protocol:
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Dissolve phenylacetic acid in dry DCM (150 mL) under nitrogen.
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Add 1,1'-Carbonyldiimidazole (CDI) (13.1 g, 80.7 mmol) portion-wise. Evolution of CO₂ gas will be observed. Stir for 1 hour at room temperature (RT) to form the acyl imidazole active species.
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Add N,O-Dimethylhydroxylamine hydrochloride (7.9 g, 80.7 mmol).
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Stir the mixture overnight (12 h) at RT.
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Workup: Quench with 1M HCl (100 mL). Separate layers. Wash organic layer with sat. NaHCO₃ and brine. Dry over MgSO₄ and concentrate in vacuo.
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Yield: Expect ~90-95% of a clear/pale yellow oil. No further purification is usually required.
Step B: Generation of 3-Methylthiophen-2-yl-lithium
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Reagents: 2-Bromo-3-methylthiophene (5.0 g, 28.2 mmol), n-Butyllithium (2.5 M in hexanes, 1.1 equiv).
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Solvent: Anhydrous THF.
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Critical Parameter: Temperature must be maintained below -70°C to prevent scrambling.
Protocol:
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Charge a flame-dried 3-neck flask with 2-bromo-3-methylthiophene and anhydrous THF (50 mL) under Argon.
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Cool the solution to -78°C (Dry ice/Acetone bath).
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Add n-BuLi (12.4 mL, 31.0 mmol) dropwise over 20 minutes via syringe pump.
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Stir at -78°C for 45 minutes. The solution now contains the lithiated species.
Phase 2: Construction of the Ketone Core
Objective: Coupling to form 1-(3-methylthiophen-2-yl)-2-phenylethan-1-one.
Protocol:
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Dissolve the Weinreb amide (from Step A, 5.05 g, 28.2 mmol, 1.0 equiv) in anhydrous THF (20 mL).
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Add the Weinreb amide solution dropwise to the -78°C lithio-thiophene solution (from Phase 1, Step B) over 30 minutes.
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Allow the reaction to stir at -78°C for 1 hour.
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Remove the cooling bath and allow the mixture to warm to 0°C over 1 hour.
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Quench: Pour the reaction mixture into a vigorously stirred biphasic mixture of 1M HCl (100 mL) and Ethyl Acetate (100 mL). Note: Acidic hydrolysis is required to break the tetrahedral intermediate.
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Extraction: Extract aqueous layer with Ethyl Acetate (2 x 50 mL). Combine organics, wash with brine, dry over Na₂SO₄.
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Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc 9:1).
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Data: The product is a pale yellow oil or low-melting solid.
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Key QC Check: 1H NMR should show the methylene singlet (~4.2 ppm) and the thiophene protons (two doublets, ~6.8 and 7.2 ppm).
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Phase 3: Reductive Amination
Objective: Convert the ketone to the primary amine. Method: Borohydride reduction of the in situ formed imine.
Protocol:
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Imine Formation: In a round-bottom flask, dissolve the ketone (2.16 g, 10 mmol) in dry Methanol (40 mL).
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Add Ammonium Acetate (NH₄OAc) (7.7 g, 100 mmol, 10 equiv). A large excess drives the equilibrium toward the imine.
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Add Sodium Cyanoborohydride (NaBH₃CN) (0.94 g, 15 mmol, 1.5 equiv).
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Reaction: Stir the mixture at RT for 24–48 hours. Monitor by TLC (the ketone spot should disappear).
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Workup (Safety - HCN Risk):
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Quench carefully with 6M HCl (Caution: HCN gas evolution possible; perform in fume hood). Adjust pH to < 2.
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Stir for 30 mins to hydrolyze any borate complexes.
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Wash the acidic aqueous layer with Diethyl Ether (2 x 30 mL) to remove non-basic impurities (unreacted ketone).
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Basification: Basify the aqueous layer with 6M NaOH to pH > 12. The amine will oil out.
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Extraction: Extract with DCM (3 x 40 mL). Dry combined organics over Na₂SO₄ and concentrate.
Phase 4: Purification & Salt Formation
The free base amine is likely an oil and prone to oxidation. Conversion to the Hydrochloride (HCl) salt is recommended for stability.
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Dissolve the crude amine oil in a minimum amount of dry Diethyl Ether or Isopropanol.
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Add 2M HCl in Ether dropwise with stirring until no further precipitation occurs.
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Recrystallization: Recrystallize from Isopropanol/Ethanol to obtain analytical grade material.
Analytical Data Summary (Expected)
| Parameter | Specification | Notes |
| Appearance | White crystalline solid (HCl salt) | Free base is a yellowish oil. |
| 1H NMR (DMSO-d6) | δ 8.5 (br s, 3H, NH3+), 7.1-7.4 (m, 6H, Ph + Thiophene), 6.9 (d, 1H, Thiophene), 4.6 (m, 1H, CH-N), 3.1-3.3 (m, 2H, CH2), 2.1 (s, 3H, Me). | Diagnostic methyl singlet at ~2.1 ppm. |
| Mass Spec (ESI+) | [M+H]+ = 218.1 | Consistent with C13H15NS. |
| Regiochemistry | >98% 2-isomer | Confirmed by coupling constants of thiophene protons (J ~5.0 Hz). |
Technical Visualization
Detailed Reaction Pathway
Figure 2: Step-by-step chemical transformation highlighting the critical tetrahedral intermediate.
Safety & Troubleshooting
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Regioselectivity Failure: If the final NMR shows complex splitting in the aromatic region, the starting material may have been 3-methylthiophene (not 2-bromo). Direct lithiation of 3-methylthiophene favors the 5-position.[5][6] Correction: Ensure the starting material is 2-bromo-3-methylthiophene.
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Cyanide Handling: NaBH₃CN generates HCN upon acidification. All workups involving this reagent must be performed in a high-efficiency fume hood. Sodium hypochlorite (Bleach) should be kept on hand to neutralize cyanide spills.
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Thiophene Poisoning: Thiophenes can poison Palladium catalysts. If attempting catalytic hydrogenation (e.g., Raney Ni) instead of borohydride reduction, expect sluggish rates or catalyst deactivation. The chemical reduction (NaBH₃CN) described here circumvents this issue.
References
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Regioselective Lithiation: Kaizerman, J. A., et al. (2007).[7] "Highly Selective 5-Substitution of 3-Methylthiophene via Directed Lithiation." The Journal of Organic Chemistry, 72(3), 1031-1034.[7] (Note: Confirms 5-selectivity of direct lithiation, necessitating the Bromo-precursor strategy for 2-substitution).
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Weinreb Amide Synthesis: Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818.
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Reductive Amination: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.
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Thiophene Bioisosteres: 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 2023, 28(2), 855.
Sources
- 1. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 2. Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents [scirp.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. journalwjarr.com [journalwjarr.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly selective 5-substitution of 3-methylthiophene via directed lithiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
